molecular formula C8H7BrN2O3S B2895860 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1183522-41-9

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2895860
CAS No.: 1183522-41-9
M. Wt: 291.12
InChI Key: VCCRSOFYJUVLQY-UHFFFAOYSA-N
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Description

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by the presence of a bromo group at the 5-position of the thiazole ring and a cyclopropane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:

  • Formation of 5-Bromo-1,3-thiazole: : This can be achieved by reacting bromine with a suitable thiazole precursor under controlled conditions.

  • Carbamoylation: : The bromo-thiazole is then treated with carbamoyl chloride or its derivatives to introduce the carbamoyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the bromo position or other reactive sites on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid has various applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity and can be used in the development of new drugs or biologically active agents.

  • Industry: : It can be used in the production of materials with specific properties.

Comparison with Similar Compounds

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid can be compared with other thiazole derivatives, such as:

  • Thiazole: : A simpler thiazole compound without additional functional groups.

  • Bromothiazole: : Similar to the compound but lacking the cyclopropane carboxylic acid moiety.

  • Cyclopropane derivatives: : Compounds containing cyclopropane rings but without the thiazole or bromo groups.

Properties

IUPAC Name

2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S/c9-5-2-10-8(15-5)11-6(12)3-1-4(3)7(13)14/h2-4H,1H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRSOFYJUVLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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